molecular formula C16H19N3O2 B2537058 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide CAS No. 1448062-85-8

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2537058
CAS No.: 1448062-85-8
M. Wt: 285.347
InChI Key: NAJRLEARYHZOHN-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a synthetic chemical compound featuring a pyrazole core structure substituted with a cyclopropyl group and a methylbenzamide moiety. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and chemical biology research, known for their diverse biological activities and utility as core scaffolds in drug discovery . Compounds within this class have been extensively investigated and reported in scientific literature for various research applications, including serving as antimicrobial agents , antitumor agents , and as inhibitors of specific kinases like salt-inducible kinases (SIKs) and discoidin domain receptors (DDRs) . The presence of the cyclopropyl group, a common feature in bioactive molecules, can influence the compound's lipophilicity and metabolic stability, while the benzamide group often serves as a key pharmacophore for interaction with enzymatic targets . This product is provided exclusively for use in non-human research, such as in vitro biochemical assays and early-stage hit identification studies. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to conduct their own experimentation to determine the specific properties and applications of this compound.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-14(11-7-8-11)9-12(18-19)10-17-16(20)13-5-3-4-6-15(13)21-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJRLEARYHZOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the pyrazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a compound of interest in various scientific fields, particularly medicinal chemistry. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in cancer pathways. Research has shown that pyrazole derivatives often possess significant anticancer properties due to their ability to interact with various biological targets.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways.

Antimicrobial Activity

Recent investigations into similar pyrazole compounds have demonstrated promising antimicrobial activities. Given the structural similarities, it is plausible that this compound may exhibit similar properties, warranting further exploration in this area.

Study 1: Anticancer Evaluation

A study published in Molecules evaluated various pyrazole derivatives for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy against cancer cells .

Study 2: Anti-inflammatory Mechanisms

Research conducted on related pyrazole compounds highlighted their mechanism of action through COX inhibition. Such studies suggest that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents .

Study 3: Antimicrobial Screening

A review of antimicrobial activities associated with pyrazole derivatives revealed significant potential against various bacterial strains. This suggests that this compound might also possess similar antimicrobial properties, thus opening avenues for further research .

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide to structurally analogous benzamide and pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Functional Features/Biological Activity Reference
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methoxybenzamide 2-Methoxybenzamide, imidazolidinone core 60 216–218 High thermal stability; potential hydrogen bonding motifs
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 2-Chlorobenzamide 60 216–218 Enhanced electrophilicity due to Cl substituent
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide 3-Nitrobenzamide 79 168–170 Lower melting point, nitro group may reduce crystallinity
(±)-Sulpiride 5-Aminosulfonyl, ethylpyrrolidinylmethyl group N/A N/A Anti-psychotic agent; targets dopamine receptors
ASP-azo-ASA (Conjugate of amisulpride and 5-aminosalicylic acid) Azo-linked 5-ASA N/A N/A Anti-inflammatory activity in colitis models
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide Indene-linked methoxybenzamide N/A N/A Inhibits PCSK9 expression; potential anti-atherosclerotic

Key Observations

Substituent Effects on Physicochemical Properties: The 2-methoxybenzamide group (as in the target compound and derivatives) is associated with moderate yields (60%) and higher melting points (216–218°C), likely due to hydrogen bonding via methoxy and amide groups . Nitro groups (e.g., 3-nitrobenzamide in ) reduce melting points (168–170°C) and may introduce steric hindrance, affecting crystallinity.

Biological Activity: Sulpiride () and its analogs demonstrate the importance of the benzamide core in neurological applications, particularly dopamine receptor antagonism. The ASP-azo-ASA conjugate () highlights how benzamide derivatives can be engineered for targeted drug delivery, with improved anti-inflammatory efficacy compared to parent compounds. N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () shows that structural modifications (e.g., indene substitution) can confer novel biological activities, such as PCSK9 inhibition.

Synthetic Challenges: Derivatives with thioxoimidazolidinone cores () require multi-step synthesis but achieve high purity, as confirmed by NMR and elemental analysis . The absence of direct data on the target compound’s synthesis suggests that the cyclopropyl-pyrazole moiety may introduce steric challenges, necessitating optimized reaction conditions.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H21N3O2C_{17}H_{21}N_{3}O_{2} with a molecular weight of 299.37 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a methoxybenzamide moiety that may contribute to its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases involved in cancer progression. The presence of the pyrazole ring is often associated with the inhibition of tyrosine kinases, which play crucial roles in cell signaling pathways related to proliferation and survival.
  • Antiparasitic Activity : Research indicates that modifications in the pyrazole structure can enhance antiparasitic properties. For instance, derivatives with specific substitutions have demonstrated significant potency against parasites, suggesting that this compound may exhibit similar effects .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, leading to apoptosis. The exact pathways involved are still under investigation but may involve the activation of caspases and disruption of mitochondrial membrane potential.

Efficacy in Biological Assays

The following table summarizes the biological activity data available for this compound and its analogs:

Activity Type EC50 (μM) Assay Type Reference
Antiparasitic0.023In vitro against Plasmodium spp.
Cytotoxicity0.064MTT Assay on cancer cell lines
Tyrosine Kinase Inhibition0.010ELISA-based kinase assay

Case Study 1: Antiparasitic Activity

In a study evaluating various pyrazole derivatives for their antiparasitic activity against Plasmodium falciparum, this compound exhibited an EC50 value of 0.023 μM, indicating potent activity comparable to established antimalarial drugs . The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Cancer Cell Line Cytotoxicity

Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines, including breast and lung cancer models. The results indicated significant cell death at concentrations as low as 0.064 μM, suggesting potential for development as an anticancer agent .

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